Methyl6-amino-3-methoxy-2-nitrobenzoate
Description
Methyl 6-amino-3-methoxy-2-nitrobenzoate is a substituted benzoate ester featuring an amino group at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. The nitro group acts as a strong electron-withdrawing moiety, enhancing electrophilic substitution reactivity, while the amino and methoxy groups contribute to hydrogen bonding and solubility properties . Its synthesis likely involves nitration and esterification steps analogous to those described for 3-methoxy-2-nitrobenzoic acid, where nitric acid and sulfuric acid are used under controlled temperatures .
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 6-amino-3-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(10)7(9(12)16-2)8(6)11(13)14/h3-4H,10H2,1-2H3 |
InChI Key |
DAZRVXCFJHUVLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-methoxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions. The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Methyl 6-amino-3-methoxy-2-nitrobenzoate often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like tin(II) chloride or iron in hydrochloric acid.
Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 6-amino-3-methoxy-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ primarily in substituent type and position, influencing their chemical behavior and applications. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. Leaving Groups : The nitro group in the target compound enhances electrophilic reactivity compared to bromine in its bromo analog, which is more susceptible to nucleophilic substitution .
- Core Structure Differences : Acetamide derivatives (e.g., ) lack the ester moiety but share methoxy substituents, which influence solubility and binding interactions in drug design .
- Agrochemical Relevance : Sulfonylurea-containing esters (e.g., metsulfuron) highlight the role of ester groups in enhancing bioactivity and stability in herbicides .
Hydrogen Bonding and Crystallization Behavior
The amino and nitro groups in Methyl 6-amino-3-methoxy-2-nitrobenzoate facilitate hydrogen bonding, a critical factor in crystal packing and stability. emphasizes that hydrogen-bonding patterns (e.g., graph set analysis) dictate molecular aggregation.
Research Findings and Trends
- Reactivity : Nitro groups enable reduction to amines, offering pathways to diverse derivatives, whereas bromo groups facilitate palladium-catalyzed couplings .
- Stability: Methoxy and nitro groups may confer oxidative stability compared to hydroxyl or amino derivatives, as noted in pesticide formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
